5-[(tert-butoxy)carbamoyl]pentanoic acid
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Overview
Description
5-[(tert-butoxy)carbamoyl]pentanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pentanoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which can be removed under acidic conditions to reveal the free amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbamoyl]pentanoic acid typically involves the reaction of pentanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the Boc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbamoyl]pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: Commonly use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces the free amine and tert-butanol.
Coupling Reactions: Forms amide bonds, resulting in peptides or other complex molecules.
Substitution Reactions: Yields substituted derivatives of the original compound.
Scientific Research Applications
5-[(tert-butoxy)carbamoyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbamoyl]pentanoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in structure and function, used as protecting groups for amines in peptide synthesis.
N-Cbz-amino acids: Another class of protecting groups for amines, but with different removal conditions.
N-Fmoc-amino acids: Used in solid-phase peptide synthesis, with a different protecting group that is removed under basic conditions.
Uniqueness
5-[(tert-butoxy)carbamoyl]pentanoic acid is unique due to its specific structure, which provides stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
CAS No. |
1548238-30-7 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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